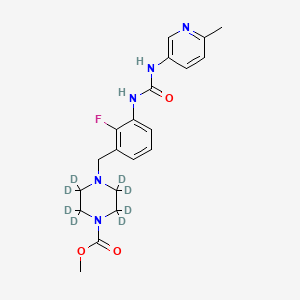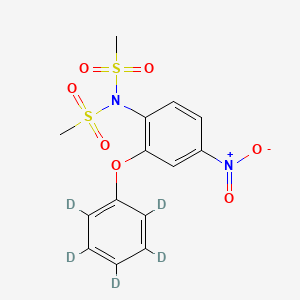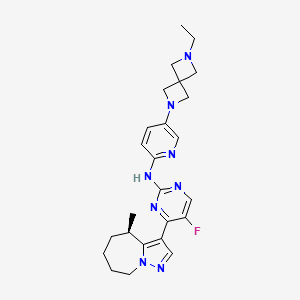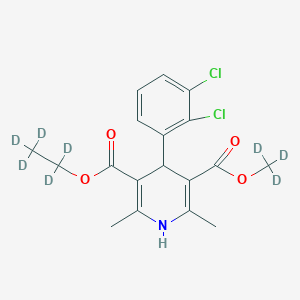
rac Felodipine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felodipine-d8 is a deuterated form of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification can be particularly useful in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine-d8 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine. For example, deuterated reagents can be used in the esterification and cyclization steps to produce Felodipine-d8.
Industrial Production Methods
Industrial production of Felodipine-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Solvent Evaporation: Using deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Crystallization: Large-scale crystallization through seeding the saturated solution of Felodipine-d8 to obtain the desired polymorphic form.
Chemical Reactions Analysis
Types of Reactions
Felodipine-d8 undergoes various chemical reactions, including:
Oxidation: Felodipine-d8 can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert Felodipine-d8 back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted felodipine derivatives depending on the reagents used.
Scientific Research Applications
Felodipine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of felodipine.
Biology: Employed in studies to understand the interaction of calcium channel blockers with biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated felodipine.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of felodipine
Mechanism of Action
Felodipine-d8 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Felodipine-d8 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension but with a different mechanism of action
Felodipine-d8 is unique due to its deuterated nature, which can provide enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C18H19Cl2NO4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,4D3,5D2 |
InChI Key |
RZTAMFZIAATZDJ-GCWKZCQISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

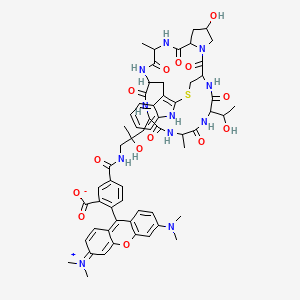

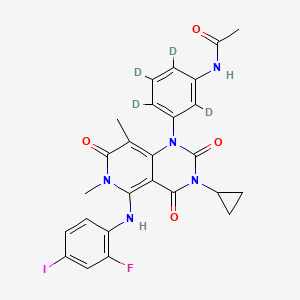
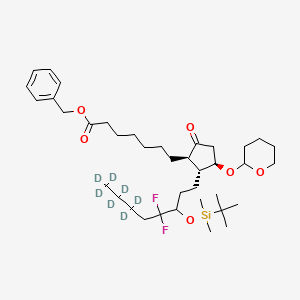
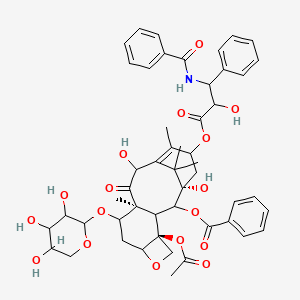
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
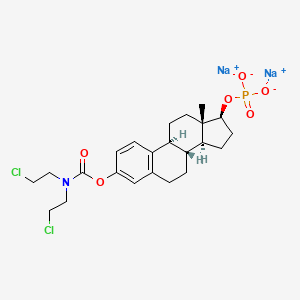

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
